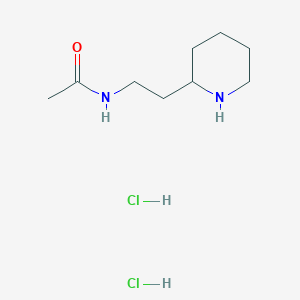
3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1361115-33-4 . It has a molecular weight of 257.76 . The IUPAC name for this compound is 3-(3,5-dimethoxybenzyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride is 1S/C13H19NO2.ClH/c1-15-12-6-11 (7-13 (8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H . This code provides a textual representation of the compound’s molecular structure. For a visual representation, one would typically refer to a molecular modeling software or database.Applications De Recherche Scientifique
Potential Anti-Alzheimer's Agents
Research has explored derivatives of pyrrolidine, such as N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, for their potential application as anti-Alzheimer's agents. These compounds were synthesized and evaluated based on the lead compound donepezil, which is a major drug for Alzheimer's disease management. The modifications involved replacing the 5,6-dimethoxy-1-indanone moiety with N-benzylated pyrrolidin-2-one / imidazolidin-2-one and altering the spacer linkage. Some of these compounds demonstrated significant anti-Alzheimer's activity in both in-vivo and in-vitro studies, indicating their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).
Synthesis of Optically Pure Compounds
A study on the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine compounds demonstrated a method involving the reaction of oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines. This process, which includes nucleophilic addition and intramolecular elimination, highlights the utility of pyrrolidine derivatives in creating chiral compounds with potential applications in medicinal chemistry and drug development (Ruano et al., 2006).
Medicinal Intermediate Synthesis
In another study, a process was developed for synthesizing 3,5-dihydroxy-1-pentylbenzene, used as a medicinal intermediate and raw material for synthesizing HIV inhibitors. This process involved a series of reactions starting from 3,5-dimethoxybenzoic acid, demonstrating the role of dimethoxybenzyl pyrrolidine derivatives in the synthesis of medically significant compounds (Zhang et al., 2007).
Novel Synthesis Methods
Research on the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, proposed a novel method based on catalytic hydrogenation. This method provides an efficient route for producing this compound, which has implications for the development of pharmaceuticals and other chemical entities (Smaliy et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENPISBFXCPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)



![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)
![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)



![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
